molecular formula C19H14F3N3O2S B379022 3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B379022
M. Wt: 405.4 g/mol
InChI Key: VOTVHRWODJMRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a carboxamide group (-CONH2), and a trifluoromethyl group (-CF3). It also features a tetrahydrothieno[2,3-b]quinoline core, which is a bicyclic structure composed of a thiophene ring fused with a quinoline .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The presence of the trifluoromethyl group could introduce a degree of electron-withdrawing character, potentially affecting the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and the electronic properties of the molecule. The amine and carboxamide groups could potentially participate in various reactions, such as condensation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and carboxamide could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been a subject of interest in the synthesis of novel heterocyclic derivatives. For instance, its related compounds have been used in the synthesis of thienoquinoline derivatives, exploring various chemical reactions and yielding different chemical structures, indicating its versatility in organic synthesis (Awad, Abdel-rahman, & Bakhite, 1991).

Applications in Cancer Research

  • The compound shows potential as an anticancer agent. It's been identified as a phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor, showing efficacy against various cancer cell lines, especially breast cancer cells. The compound has been found to induce cell cycle arrest and affect cell morphology and migration in cancer cells, which is crucial for developing targeted cancer therapies (Leung et al., 2014).

Structural Analysis and Molecular Modeling

  • X-ray diffraction analysis has been used to study the molecular and crystal structures of related compounds, providing insights into their chemical behavior and potential interactions with biological molecules. This information is vital for drug design and understanding how such compounds interact at the molecular level (Dyachenko et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

3-amino-5-oxo-N-[3-(trifluoromethyl)phenyl]-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2S/c20-19(21,22)9-3-1-4-10(7-9)24-17(27)16-15(23)12-8-11-13(25-18(12)28-16)5-2-6-14(11)26/h1,3-4,7-8H,2,5-6,23H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTVHRWODJMRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-amino-5-oxo-N-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.